molecular formula C10H9BrO B2866968 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene CAS No. 463946-39-6

1-(3-Bromoprop-1-ynyl)-3-methoxybenzene

Cat. No. B2866968
CAS RN: 463946-39-6
M. Wt: 225.085
InChI Key: HFFALYRTEZBHJI-UHFFFAOYSA-N
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Description

“1-(3-Bromoprop-1-ynyl)-3-methoxybenzene” is a chemical compound. Its IUPAC name is 1-bromo-3-(3-bromoprop-1-yn-1-yl)benzene . It has a molecular weight of 273.95 .


Molecular Structure Analysis

The InChI code for “1-(3-Bromoprop-1-ynyl)-3-methoxybenzene” is 1S/C9H6Br2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound “1-(3-Bromoprop-1-ynyl)-3-methoxybenzene” has a molecular weight of 273.95 . It should be stored at -20°C .

Scientific Research Applications

Selective Radical Cyclisation

  • Research Application : This compound is used in the selective radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. Electrogenerated nickel(I) tetramethylcyclam is employed for catalysis, yielding high yields of the desired products (Esteves, Ferreira, & Medeiros, 2007).

Preparation of Sterically Protected Diphosphene

  • Research Application : The compound is involved in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which includes a low-coordinate phosphorus atom. UV–vis spectra and 31P NMR chemical shifts indicate the electronic perturbation by the p-methoxy group in the system (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Organohalogens with Mixed Biogenic and Anthropogenic Origin

  • Research Application : This compound is part of a group of organohalogens, specifically bromochloromethoxybenzenes, found in the marine troposphere of the Atlantic Ocean. These compounds have a mix of biogenic and anthropogenic origins, as indicated by their distribution and concentration profiles (Führer & Ballschmiter, 1998).

Utilization as a Sterically Protecting Group

  • Research Application : The compound has been utilized as a sterically hindered bromobenzene in the preparation of phosphonous dichloride and further in stabilizing low-coordinate phosphorus compounds (Yoshifuji, Kamijo, & Toyota, 1993).

Catalysis in Fragrance Synthesis

  • Research Application : It plays a role in the catalysis of β-methallyl alcohol with bromobenzenes, resulting in the production of floral fragrances. This process demonstrates high chemoselectivity and feasibility for practical applications (Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).

Antioxidant Activity in Marine Red Algae

  • Research Application : Bromophenols derived from marine red algae, which include compounds structurally similar to 1-(3-Bromoprop-1-ynyl)-3-methoxybenzene, have been identified for their potent antioxidant activities, suggesting their potential use in preventing oxidative deterioration in food (Li, Li, Gloer, & Wang, 2011).

properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFALYRTEZBHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromoprop-1-ynyl)-3-methoxybenzene

CAS RN

463946-39-6
Record name 1-(3-bromoprop-1-yn-1-yl)-3-methoxybenzene
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